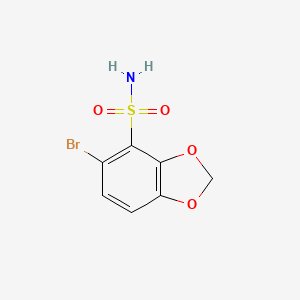
5-Bromo-1,3-benzodioxole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-benzodioxole-4-sulfonamide is a useful research compound. Its molecular formula is C7H6BrNO4S and its molecular weight is 280.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Evaluation
Sulfonamides derived from 1,3-benzodioxole, including compounds structurally related to 5-Bromo-1,3-benzodioxole-4-sulfonamide, have been synthesized and evaluated for their antibacterial activity. A study found that these compounds exhibited moderate to significant antibacterial activity against various bacterial strains, suggesting potential applications in treating bacterial infections (Siddiqa et al., 2014).
Catalytic Applications
A novel N-bromo sulfonamide reagent related to this compound was used as a catalyst in synthesizing diverse organic compounds. This catalyst facilitated high-yield, short-reaction-time processes, highlighting its potential in organic synthesis (Khazaei et al., 2014).
Carbonic Anhydrase Inhibition
Studies on benzo[d]thiazole-sulfonamides, which are structurally similar to this compound, have shown that these compounds can inhibit human carbonic anhydrase enzymes. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2017).
Transition Metal Complexes
Sulfonamide derivatives, including those structurally related to this compound, have been synthesized and used to form transition metal complexes. These complexes have shown significant antibacterial and antifungal activities, indicating potential in pharmaceutical applications (Chohan & Shad, 2011).
Anticonvulsant Activity
Sulfonamide derivatives of thiazolidin-4-ones, which are structurally similar to this compound, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed promising activity against seizure models, suggesting potential in the development of new anticonvulsant drugs (Siddiqui et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1,3-benzodioxole-4-sulfonamide are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Biochemical Pathways
Given its status as a biochemical reagent, it’s plausible that it may influence a variety of pathways depending on the context of its use
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This solubility profile suggests that the compound could be well-absorbed and distributed in biological systems when administered in appropriate formulations. The impact of these properties on the compound’s bioavailability is subject to further investigation.
Result of Action
As a biochemical reagent, it’s likely that its effects are context-dependent and vary based on the specific biological system in which it is utilized .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKNJFOAMNTIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
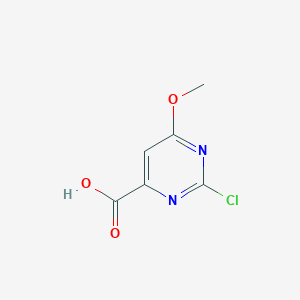
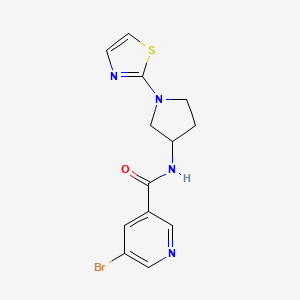
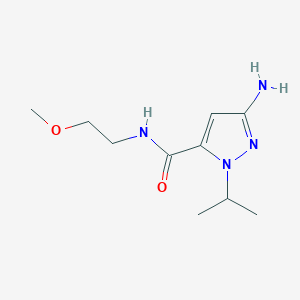

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

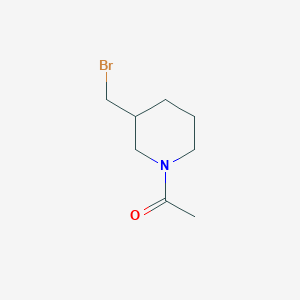
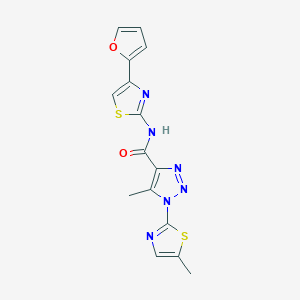
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)
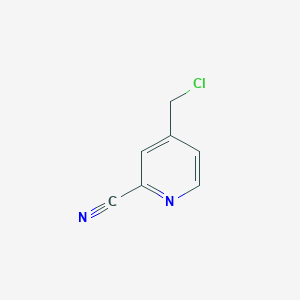
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
